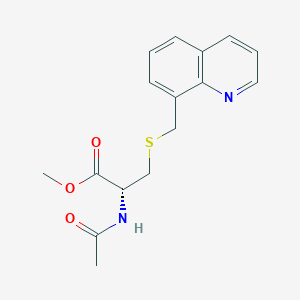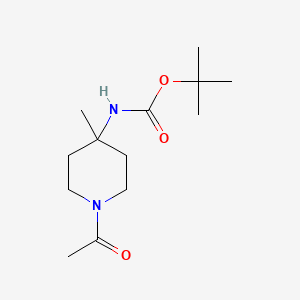![molecular formula C12H13ClN4O4S B6623085 methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate](/img/structure/B6623085.png)
methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate, also known as MCTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a sulfonamide derivative that has been synthesized through a multistep process. MCTB has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the growth and survival of microorganisms and cancer cells. It has been found to inhibit the activity of squalene epoxidase, an enzyme that is involved in the synthesis of ergosterol in fungi. It has also been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleic acids in bacteria and cancer cells.
Biochemical and Physiological Effects:
methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate has been found to exhibit several biochemical and physiological effects. It has been found to exhibit antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents. It has also been found to exhibit potential anticancer activity, making it a promising candidate for the development of new anticancer drugs. Additionally, methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate is its potential as a broad-spectrum antimicrobial and anticancer agent. It has also been found to exhibit low toxicity and good bioavailability, making it a promising candidate for further research. However, one of the limitations of methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate is its relatively complex synthesis method, which may limit its potential for large-scale production.
Orientations Futures
There are several potential future directions for research on methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate. One area of research is the development of new antimicrobial agents based on methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate. Another area of research is the development of new anticancer drugs based on methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate and its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate involves several steps, starting with the reaction of 3-chloro-5-nitrobenzoic acid with thionyl chloride to form 3-chloro-5-chlorosulfonylbenzoic acid. The resulting compound is then reacted with methylamine to form methyl 3-chloro-5-(methylamino)sulfonylbenzoate, which is further reacted with sodium azide to form methyl 3-chloro-5-(azidomethylsulfonyl)benzoate. Finally, the compound is reacted with 1H-1,2,4-triazole-5-methanamine to form methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate.
Applications De Recherche Scientifique
Methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate has been found to exhibit several potential applications in scientific research. One of the primary areas of research is in the field of medicinal chemistry, where methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate has been found to exhibit antifungal and antibacterial activity. It has also been found to exhibit potential anticancer activity, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4S/c1-17(6-11-14-7-15-16-11)22(19,20)10-4-8(12(18)21-2)3-9(13)5-10/h3-5,7H,6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDBGPKJRYSWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NN1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)


![6-[[5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623030.png)

![4-[2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B6623072.png)


![5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)
![3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole](/img/structure/B6623092.png)
![3-acetyl-N-[(1R,2R)-2-ethylcyclopropyl]-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonamide](/img/structure/B6623093.png)
![N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623100.png)

![2-(Hydroxymethyl)-5-[(4-propan-2-ylsulfanylphenyl)methoxy]pyran-4-one](/img/structure/B6623112.png)